Cas no 26965-48-0 (5-Chloro-3-phenylbenzofuran-2-carboxamide)

5-Chloro-3-phenylbenzofuran-2-carboxamide is a benzofuran derivative characterized by its chloro and phenyl substituents, which confer distinct electronic and steric properties. The carboxamide functional group enhances its potential for hydrogen bonding, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its structural framework is of interest for developing biologically active compounds, particularly in pharmaceutical research targeting enzyme inhibition or receptor modulation. The compound's stability and synthetic accessibility further contribute to its utility in exploratory studies. Analytical methods such as NMR, HPLC, and mass spectrometry confirm its purity and structural integrity, ensuring reliability for research applications.
5-Chloro-3-phenylbenzofuran-2-carboxamide structure
26965-48-0 structure
Product Name:5-Chloro-3-phenylbenzofuran-2-carboxamide
CAS No:26965-48-0
MF:C15H10ClNO2
MW:271.698402881622
CID:1092510
PubChem ID:72942175
Update Time:2025-06-28

5-Chloro-3-phenylbenzofuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-3-phenylbenzofuran-2-carboxamide
    • 5-chloro-3-phenyl-1-benzofuran-2-carboxamide
    • 26965-48-0
    • Inchi: 1S/C15H10ClNO2/c16-10-6-7-12-11(8-10)13(14(19-12)15(17)18)9-4-2-1-3-5-9/h1-8H,(H2,17,18)
    • InChI Key: WGZUHVSWKKYBOO-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)C(C1C=CC=CC=1)=C(C(N)=O)O2

Computed Properties

  • Exact Mass: 271.0400063g/mol
  • Monoisotopic Mass: 271.0400063g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 343
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 56.2Ų

5-Chloro-3-phenylbenzofuran-2-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019093536-1g
5-Chloro-3-phenylbenzofuran-2-carboxamide
26965-48-0 95%
1g
$574.35 2023-09-02
Chemenu
CM154499-1g
5-chloro-3-phenylbenzofuran-2-carboxamide
26965-48-0 95%
1g
$635 2021-06-09
Chemenu
CM154499-1g
5-chloro-3-phenylbenzofuran-2-carboxamide
26965-48-0 95%
1g
$532 2024-07-28

Additional information on 5-Chloro-3-phenylbenzofuran-2-carboxamide

5-Chloro-3-phenylbenzofuran-2-carboxamide: A Comprehensive Overview

The compound with CAS No. 26965-48-0, commonly referred to as 5-Chloro-3-phenylbenzofuran-2-carboxamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and structural versatility. The benzofuran skeleton serves as a fundamental framework for various bioactive molecules, making it a cornerstone in drug discovery and development.

Recent studies have highlighted the potential of 5-Chloro-3-phenylbenzofuran-2-carboxamide in combating infectious diseases. Researchers have demonstrated that this compound exhibits potent antimicrobial activity against a range of bacterial and fungal pathogens. Its ability to inhibit the growth of multidrug-resistant strains has positioned it as a promising candidate for the development of novel antimicrobial agents. This is particularly significant given the global rise of antibiotic resistance, which poses a critical threat to public health.

The synthesis of 5-Chloro-3-phenylbenzofuran-2-carboxamide involves a series of well-established organic reactions, including Friedel-Crafts alkylation and amide formation. The introduction of the chlorine atom at the 5-position and the phenyl group at the 3-position plays a crucial role in modulating the compound's physicochemical properties. These substituents not only enhance its solubility but also contribute to its bioavailability, making it an attractive option for therapeutic applications.

One of the most intriguing aspects of this compound is its ability to interact with cellular targets in a highly specific manner. Preclinical studies have shown that 5-Chloro-3-phenylbenzofuran-2-carboxamide can modulate key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, its antioxidant properties make it a viable candidate for combating oxidative stress-related disorders such as neurodegenerative diseases and cardiovascular conditions.

The structural flexibility of benzofuran derivatives allows for extensive chemical modification, enabling researchers to explore various analogs with improved efficacy and reduced toxicity. For instance, recent advancements in medicinal chemistry have focused on optimizing the substituents on the benzofuran ring to enhance drug-like properties such as stability and selectivity. These efforts have led to the discovery of several promising leads that are currently under preclinical evaluation.

In conclusion, 5-Chloro-3-phenylbenzofuran-2-carboxamide represents a compelling example of how natural product-inspired compounds can be harnessed for therapeutic purposes. Its unique combination of biological activities and structural features positions it as a valuable tool in drug discovery. As research continues to uncover new insights into its mechanisms of action and potential applications, this compound is poised to make a significant impact on the field of medicinal chemistry.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.